molecular formula C8H13NOS B13214007 4-Amino-2-(thiophen-2-yl)butan-2-ol

4-Amino-2-(thiophen-2-yl)butan-2-ol

Cat. No.: B13214007
M. Wt: 171.26 g/mol
InChI Key: DBUXJMWXEJJWRI-UHFFFAOYSA-N
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Description

4-Amino-2-(thiophen-2-yl)butan-2-ol is a chemical compound with the molecular formula C8H13NOS. It features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(thiophen-2-yl)butan-2-ol can be achieved through various methods. One common approach involves the condensation of thiophene derivatives with appropriate amines and alcohols under controlled conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be adapted to synthesize thiophene derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(thiophen-2-yl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-2-(thiophen-2-yl)butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-(thiophen-2-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit certain kinases, which are involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-(thiophen-2-yl)butan-2-ol is unique due to the presence of both an amino group and a thiophene ring, which confer distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications .

Properties

Molecular Formula

C8H13NOS

Molecular Weight

171.26 g/mol

IUPAC Name

4-amino-2-thiophen-2-ylbutan-2-ol

InChI

InChI=1S/C8H13NOS/c1-8(10,4-5-9)7-3-2-6-11-7/h2-3,6,10H,4-5,9H2,1H3

InChI Key

DBUXJMWXEJJWRI-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)(C1=CC=CS1)O

Origin of Product

United States

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